molecular formula C6H13Cl2N3S B1377528 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 1443981-21-2

1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B1377528
CAS RN: 1443981-21-2
M. Wt: 230.16 g/mol
InChI Key: VAUDLEUZCFRTBV-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It has a molecular weight of 215.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3S.2ClH/c1-4-9-6 (3-10-4)5 (8)2-7;;/h3,5H,2,7-8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Spectral Characterization of 1,2-Bis-(1H-benzimidazol-2-yl)-ethane Dihydrochloride : This research provided an in-depth spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using various spectroscopic techniques. The findings offered valuable insights into the molecular structure and properties of this compound, contributing to the broader understanding of similar chemical entities (Tavman & Sayil, 2013).

Chemical Reactions and Mechanisms

Domino Reaction of Acyclic α,α‐Dialkenoylketene S,S‐Acetals and Diamines : This study explored the synthesis of unusual fused tetraheterocyclic compounds through a catalyst-free, one-pot domino reaction. The process led to the formation of compounds with complex structures including thiopyran, thiophene, pyridine, and imidazole or pyrimidine cores, showcasing the versatility of chemical reactions involving 1,3-thiazol derivatives (Liang et al., 2006).

Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives : This research focused on synthesizing novel thiazolo[3,2-a]benzimidazole derivatives, demonstrating the potential of 1,3-thiazol derivatives in generating new compounds with significant biological activities. The study highlighted the methodological advancements in the synthesis of complex molecular structures and their potential applications in medicinal chemistry (Abdel‐Aziz et al., 2011).

Biological Applications and Studies

Synthesis and Antimicrobial Activity of Some New 5-Arylazothiazole Derivatives : This research synthesized and tested the antimicrobial activity of new 5-arylazothiazole derivatives, showcasing the potential of 1,3-thiazol derivatives in developing new antimicrobial agents. The compounds were evaluated against various microorganisms, highlighting their broad-spectrum activity and potential in antimicrobial therapy (Abdelhamid et al., 2010).

Synthesis and Investigation of Antimicrobial Activity of Bisbenzimidazole-derived Chelating Agents : This study synthesized and evaluated the antimicrobial activity of bisbenzimidazole-derived chelating agents. The compounds demonstrated broad-spectrum activity against various bacterial and fungal species, further underscoring the utility of 1,3-thiazol derivatives in the development of new antimicrobial compounds (Agh-Atabay et al., 2003).

Safety and Hazards

This compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement includes P301 + P310, which means if swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-4-9-6(3-10-4)5(8)2-7;;/h3,5H,2,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUDLEUZCFRTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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